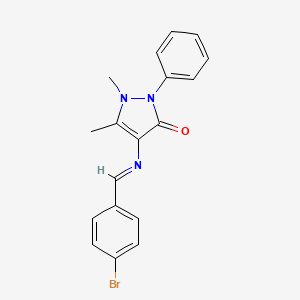

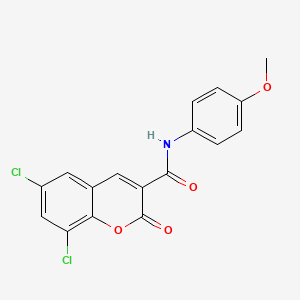

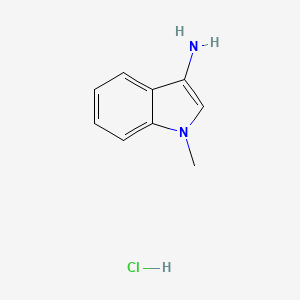

(E)-4-((4-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-((4-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Material Óptico No Lineal

- Síntesis y Crecimiento: El compuesto se sintetiza y se cultiva como un monocristal a partir de una solución de acetona utilizando el método de evaporación del disolvente a temperatura ambiente .

- Estructura Cristalína: Su estructura tridimensional se dilucida mediante el análisis de difracción de rayos X de monocristal. Se confirma el sistema cristalino ortorrómbico con grupo espacial Pccn .

- Propiedades Ópticas: El rango de transmisión óptica y el porcentaje del compuesto se determinan mediante espectroscopia UV-vis-NIR. También se registra su espectro de fluorescencia .

- Comportamiento Óptico No Lineal: Investigado utilizando la técnica de escaneo Z con radiación láser He-Ne, el compuesto muestra propiedades ópticas no lineales de tercer orden. Se calculan el índice de refracción no lineal correspondiente, el coeficiente de absorción y la susceptibilidad óptica .

Actividad Antimicrobiana

Si bien no está directamente relacionado con sus propiedades ópticas, vale la pena señalar que compuestos similares se han evaluado para la actividad antimicrobiana. Por ejemplo, se sintetizaron derivados de 6-sustituidos-3-(4,5-difenil-1H-imidazol-2-il)-2-(4-sustituidos fenoxi) quinolina y se probaron contra varias bacterias utilizando el método de dilución en caldo .

Resistencia Mecánica

La resistencia mecánica del cristal se puede estimar utilizando pruebas de microdureza Vickers en el plano (001) .

Propiedades Dieléctricas

La constante dieléctrica del cristal cultivado se puede medir para varias frecuencias a lo largo del plano (001) .

Optoelectrónica de Proyección

La longitud de onda de corte relativamente baja y la amplia ventana de absorción óptica del compuesto sugieren su idoneidad para aplicaciones optoelectrónicas de proyección .

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGCMMZCZNUQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine](/img/structure/B2545548.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2545559.png)